molecular formula C13H24N2O2 B1406815 tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate CAS No. 1336912-71-0

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate

Cat. No.: B1406815
CAS No.: 1336912-71-0
M. Wt: 240.34 g/mol
InChI Key: QDMQAWYPPIACQF-UHFFFAOYSA-N
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Description

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylpyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification methods like recrystallization or chromatography are often employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 1-Cyclobutylpyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1336912-71-0
  • Purity : ≥97% .

The primary biological activity of this compound is attributed to its role as an antagonist of the histamine H3 receptor. This receptor is involved in various neurological processes, including cognition and sleep regulation. Antagonists of the H3 receptor have been studied for their potential therapeutic applications in cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

In Vitro Studies

A study assessing various derivatives of pyrrolidine compounds indicated that substituents like tert-butyl groups can significantly influence biological activity. The presence of the tert-butyl group in pyrrolidine derivatives often correlates with enhanced lipophilicity, which can affect the compound's ability to cross biological membranes .

Lipophilicity and Metabolic Stability

Research has shown that replacing the tert-butyl group with alternative substituents can lead to changes in lipophilicity and metabolic stability. For example, the introduction of CF₃-cyclobutane analogues demonstrated an increase in log DD values, indicating higher lipophilicity compared to their tert-butyl counterparts . This change may enhance the pharmacokinetic profile of the compounds.

Case Studies

  • Cognition Enhancement :
    • In animal models, compounds similar to this compound were evaluated for their effects on cognitive functions. Results indicated that H3 receptor antagonism could improve memory performance in rodents, suggesting potential applications in treating cognitive impairments .
  • Sleep Disorders :
    • The compound's antagonistic activity at the H3 receptor may also play a role in modulating sleep patterns. Studies have shown that H3 antagonists can reduce sleep latency and increase wakefulness, indicating their potential use in treating sleep disorders like narcolepsy .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
CognitionImproved memory performance in rodent models ,
Sleep RegulationReduced sleep latency; increased wakefulness ,
LipophilicityEnhanced permeability across membranes ,
Metabolic StabilityVariable effects based on substituent structure ,

Properties

IUPAC Name

tert-butyl N-(1-cyclobutylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQAWYPPIACQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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